Metamizole magnesium

Beschreibung

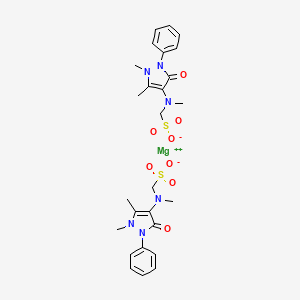

Structure

2D Structure

Eigenschaften

IUPAC Name |

magnesium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H17N3O4S.Mg/c2*1-10-12(8-14-9-21(18,19)20)13(17)16(15(10)2)11-6-4-3-5-7-11;/h2*3-7,14H,8-9H2,1-2H3,(H,18,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVHAJMRDNELNV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNCS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CNCS(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32MgN6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977067 | |

| Record name | Magnesium bis({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]amino}methanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-97-6 | |

| Record name | Magnesium bis({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]amino}methanesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Metamizole Magnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamizole (B1201355), available as metamizole magnesium, is a potent non-opioid analgesic and antipyretic agent with a complex and multifaceted mechanism of action that distinguishes it from classical non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the core mechanisms underlying the pharmacological effects of metamizole, with a focus on its metabolism, primary molecular targets, and downstream signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and structured understanding of the intricate processes involved in metamizole's therapeutic actions.

Introduction

Metamizole (also known as dipyrone) is a pyrazolone (B3327878) derivative that has been in clinical use for many decades for the treatment of severe pain and fever.[1] Despite its long history of use, the precise molecular mechanisms of metamizole were not fully elucidated until more recently. It is now understood that metamizole is a prodrug, and its therapeutic effects are primarily mediated by its active metabolites.[2] This guide will delve into the current understanding of how these metabolites interact with various biological systems to produce analgesia, antipyresis, and spasmolysis.

Metabolism of Metamizole

Upon oral administration, metamizole is rapidly hydrolyzed in the gastrointestinal tract to its main active metabolite, 4-methyl-amino-antipyrine (MAA) .[2] MAA is then further metabolized in the liver to another active metabolite, 4-amino-antipyrine (AA) , and two inactive metabolites, 4-formyl-amino-antipyrine (FAA) and 4-acetyl-amino-antipyrine (AAA).[2] The analgesic and antipyretic effects of metamizole are predominantly attributed to MAA and AA.[3]

Pharmacokinetic Properties of Active Metabolites

| Parameter | 4-Methyl-amino-antipyrine (MAA) | 4-Amino-antipyrine (AA) | Reference(s) |

| Bioavailability (oral) | ~85% | - | [4] |

| Time to Peak Plasma Concentration (Tmax) | 1.2 - 2.0 hours | - | [4] |

| Elimination Half-life (t1/2) | 2.6 - 3.5 hours | ~5-8 hours | [4] |

Core Mechanisms of Action

The analgesic and antipyretic effects of metamizole's active metabolites are not attributed to a single mechanism but rather to a combination of actions on different physiological pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

While metamizole is often categorized as a non-opioid analgesic, its metabolites, particularly MAA, do exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are central to prostaglandin (B15479496) synthesis. However, its profile of COX inhibition is distinct from that of traditional NSAIDs, showing a preferential, though weak, inhibition of COX-2 and a suggested higher affinity for COX-3, a splice variant of COX-1 found predominantly in the central nervous system.[3]

| Enzyme | IC50 (Metamizole) | Cell/System Type | Reference(s) |

| Purified COX-1 | ~150 µg/mL | Purified ovine COX-1 | [5] |

| Purified COX-2 | ~150 µg/mL | Purified ovine COX-2 | [5] |

| Intact Cell COX-1 | 486 ± 56 µg/mL | Human platelets | [5] |

| Intact Cell COX-2 | 21 ± 2.9 µg/mL | LPS-activated primary human leukocytes | [5] |

Modulation of the Endocannabinoid System

The active metabolite 4-amino-antipyrine (AA) has been shown to interact with the endocannabinoid system. Evidence suggests that AA activates cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system.[3] This activation is believed to contribute significantly to the analgesic properties of metamizole. The downstream signaling of CB1 receptor activation involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[6]

Interaction with the Opioidergic System

Metamizole's central analgesic effects are also mediated through the activation of the endogenous opioidergic system. This action is thought to occur in the periaqueductal gray (PAG), a key area in the brainstem for descending pain modulation. The co-administration of metamizole and morphine has been shown to produce super-additive antinociceptive effects, suggesting a synergistic interaction between the two compounds.

Activation of Transient Receptor Potential (TRP) Channels

The active metabolites MAA and AA have been found to activate and sensitize transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) channels in a redox-dependent manner.[7] These channels are crucial in nociceptive signaling. While their activation might seem counterintuitive for an analgesic, it is hypothesized that this action could lead to a desensitization of nociceptors, thereby contributing to the overall analgesic effect.

Descending Pain Modulation

Metamizole activates descending inhibitory pain pathways that originate in the periaqueductal gray (PAG) and project to the spinal cord. This central mechanism of action is crucial for its potent analgesic effects. The descending pathways utilize various neurotransmitters, including serotonin (B10506) and norepinephrine, to dampen nociceptive signals at the spinal level.[1][2]

Spasmolytic Effect

The spasmolytic properties of metamizole are attributed to the inhibited release of intracellular calcium (Ca2+) resulting from a reduced synthesis of inositol (B14025) phosphate. This mechanism is distinct from its analgesic and antipyretic actions.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of metamizole, the following diagrams have been generated using the DOT language.

Signaling Pathways

Caption: Metabolic pathway of metamizole to its active and inactive metabolites.

Caption: Overview of the primary analgesic and antipyretic mechanisms of metamizole's active metabolites.

Experimental Workflows

Caption: Experimental workflow for assessing central analgesic activity using the hot plate test.

Caption: General workflow for an in vitro cyclooxygenase (COX) inhibition assay.

Experimental Protocols

Hot Plate Test for Central Analgesic Activity

Objective: To assess the central analgesic effect of a compound by measuring the reaction time of an animal to a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Animal restrainer (optional, depending on the model).

-

Test animals (e.g., male Wistar rats, 180-220 g).

-

This compound solution.

-

Vehicle control (e.g., saline).

-

Syringes for administration.

Procedure:

-

Acclimatization: Allow the animals to acclimatize to the laboratory environment for at least one hour before the experiment.

-

Apparatus Setup: Set the temperature of the hot plate to 55 ± 0.5°C.

-

Baseline Measurement: Gently place each animal on the hot plate and start a timer. Record the latency (in seconds) for the animal to exhibit nociceptive responses, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

-

Grouping and Administration: Divide the animals into groups (e.g., vehicle control, different doses of this compound). Administer the respective treatments (e.g., intraperitoneally).

-

Post-treatment Measurement: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency as described in step 3.

-

Data Analysis: Calculate the mean latency for each group at each time point. An increase in latency compared to the control group indicates an analgesic effect.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of metamizole metabolites on COX-1 and COX-2 activity.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Metamizole metabolite solutions (e.g., MAA) at various concentrations.

-

DMSO (vehicle for inhibitor).

-

Prostaglandin E2 (PGE2) standard.

-

ELISA kit for PGE2 quantification or LC-MS/MS system.

-

96-well plates.

Procedure:

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add different concentrations of the metamizole metabolite or vehicle (DMSO) to the wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction (e.g., by adding a stopping solution or by immediate extraction).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA or a validated LC-MS/MS method.

-

Data Analysis: Generate a standard curve for PGE2. Calculate the percentage of COX inhibition for each concentration of the metabolite compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8]

Conclusion

The mechanism of action of this compound is a complex interplay of multiple pharmacological activities mediated by its active metabolites, 4-methyl-amino-antipyrine and 4-amino-antipyrine. Its unique profile, involving the inhibition of central COX enzymes, modulation of the endocannabinoid and opioidergic systems, interaction with TRP channels, and activation of descending pain inhibitory pathways, sets it apart from traditional NSAIDs. This intricate mechanism allows for potent analgesic and antipyretic effects. A thorough understanding of these core mechanisms is essential for the rational use of metamizole in clinical practice and for the development of novel analgesic drugs with improved efficacy and safety profiles. Further research is warranted to fully elucidate the relative contributions of each pathway to the overall therapeutic effects of metamizole and to explore its potential in other therapeutic areas.

References

- 1. droracle.ai [droracle.ai]

- 2. The periaqueductal gray in chronic low back pain: dysregulated neurotransmitters and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for the analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics of Metamizole Magnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vivo pharmacokinetics of metamizole (B1201355), with a focus on its magnesium salt formulation. Metamizole is a potent non-opioid analgesic and antipyretic agent. Upon administration, it acts as a prodrug, rapidly hydrolyzing into its primary active metabolite, 4-methylaminoantipyrine (4-MAA). This guide details the absorption, distribution, metabolism, and excretion (ADME) profile of metamizole and its key metabolites. It summarizes quantitative pharmacokinetic parameters from various in vivo studies, outlines common experimental protocols, and visualizes the metabolic pathways and experimental workflows. While the majority of published literature pertains to metamizole in general or its sodium salt, this guide extrapolates and discusses the pertinent data in the context of metamizole magnesium, highlighting areas for future research.

Introduction

Metamizole, also known as dipyrone, is a pyrazolone (B3327878) derivative with strong analgesic, antipyretic, and moderate spasmolytic properties.[1] It is widely used in human and veterinary medicine for the treatment of severe pain and fever.[1][2] Metamizole is typically administered orally or parenterally.[3] The magnesium salt of metamizole is one of the available formulations. While the pharmacokinetic profile is primarily dictated by the active moieties, the salt form can influence physicochemical properties such as solubility and dissolution rate, which may have an impact on the absorption kinetics. This guide will synthesize the available in vivo pharmacokinetic data for metamizole and its metabolites, providing a comprehensive resource for researchers and drug development professionals.

Absorption

Following oral administration, metamizole is not detected in plasma or urine as the unchanged drug.[1][4] It undergoes rapid, non-enzymatic hydrolysis in the acidic environment of the gastric juice to its main active metabolite, 4-methylaminoantipyrine (4-MAA).[1][3] The bioavailability of 4-MAA after oral administration of metamizole tablets is approximately 85%.[1] Different oral formulations show slight variations in bioavailability, with drops at 89% and suppositories at 54%.[1] The peak plasma concentration (Tmax) of 4-MAA is typically reached between 1.4 and 2.0 hours after oral dosing.[1] Intramuscular injection results in a 4-MAA bioavailability of 87%.[1]

Distribution

The distribution of metamizole's metabolites is relatively rapid. The primary active metabolite, 4-MAA, has a volume of distribution of approximately 1.15 L/kg.[1] The protein binding of metamizole's main metabolites (4-MAA, 4-AA, 4-FAA, and 4-AAA) is reported to be low, around 60%.[1]

Metabolism

The metabolic pathway of metamizole is well-characterized. After the initial hydrolysis to 4-MAA, further metabolism occurs primarily in the liver. 4-MAA is metabolized into two main compounds: 4-aminoantipyrine (B1666024) (4-AA) via N-demethylation and 4-formylaminoantipyrine (B29614) (4-FAA) through oxidation.[1] The N-demethylation of 4-MAA to the also active metabolite 4-AA is mainly mediated by the cytochrome P450 isoenzyme CYP3A4, with potential minor contributions from CYP2B6, CYP2C8, and CYP2C9.[1] 4-AA is subsequently acetylated by N-acetyltransferase 2 (NAT2) to form the inactive metabolite 4-acetylaminoantipyrine (4-AAA).[5] 4-FAA is considered an inactive end-metabolite.[5]

Metabolic Pathway of Metamizole

Metabolic pathway of this compound.

Excretion

The elimination of metamizole metabolites occurs predominantly through the kidneys. Approximately 90% of an administered dose is recovered in the urine, with the remaining 10% found in the feces.[6] The four main metabolites—4-MAA, 4-AA, 4-FAA, and 4-AAA—account for about 60% of the dose excreted in the urine.[6] The elimination half-life of 4-MAA ranges from 2.6 to 3.5 hours.[1] The half-life of 4-AA is typically between 4 and 5.5 hours.[5] The clearance of 4-MAA after oral administration is in the range of 110 to 180 mL/min.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for the main metabolites of metamizole from in vivo studies.

Table 1: Pharmacokinetic Parameters of 4-Methylaminoantipyrine (4-MAA) after Oral Administration of Metamizole

| Parameter | Value | Species | Reference |

| Bioavailability | 85% (tablets), 89% (drops) | Human | [1] |

| Tmax (Time to Peak Concentration) | 1.4 - 2.0 hours | Human | [1] |

| t1/2 (Elimination Half-life) | 2.6 - 3.5 hours | Human | [1] |

| Vd (Volume of Distribution) | 1.15 L/kg | Human | [1] |

| CL (Clearance) | 110 - 180 mL/min | Human | [6] |

Table 2: Pharmacokinetic Parameters of Other Metamizole Metabolites

| Metabolite | Parameter | Value | Species | Reference |

| 4-Aminoantipyrine (4-AA) | t1/2 (Elimination Half-life) | 4.0 - 5.5 hours | Human | [5] |

| 4-Formylaminoantipyrine (4-FAA) | - | Inactive end-metabolite | - | [5] |

| 4-Acetylaminoantipyrine (4-AAA) | - | Inactive metabolite | - | [5] |

Experimental Protocols

The determination of pharmacokinetic parameters for metamizole and its metabolites in vivo typically involves the following experimental design:

Objective: To determine the pharmacokinetic profile of metamizole metabolites after administration of this compound.

Subjects: Healthy adult male and female subjects or specific animal models (e.g., rats, dogs, calves).[7][8][9]

Study Design: A common design is an open-label, randomized, single-dose, crossover study.[8][10] This minimizes inter-individual variability.

Drug Administration: A single dose of this compound is administered, typically orally or intravenously.[7][8]

Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).[7][8] Plasma is separated by centrifugation.

Sample Analysis: Plasma concentrations of the four main metamizole metabolites (4-MAA, 4-AA, 4-FAA, and 4-AAA) are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6][9]

Pharmacokinetic Analysis: The plasma concentration-time data for each metabolite are used to calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t1/2, Vd, and CL using non-compartmental or compartmental analysis software.[7][9]

Experimental Workflow for a Pharmacokinetic Study of Metamizole

A typical experimental workflow for a pharmacokinetic study.

Discussion and Future Directions

The in vivo pharmacokinetics of metamizole are characterized by its rapid conversion to the active metabolite 4-MAA, followed by further metabolism and renal excretion. The available data, primarily from studies using metamizole or its sodium salt, provide a solid understanding of its ADME profile. It is important to note the absence of dedicated pharmacokinetic studies specifically investigating the magnesium salt of metamizole in the published literature. While the metabolic and clearance pathways of the active moieties are independent of the salt form, the rate of absorption could potentially be influenced by the dissolution characteristics of this compound compared to other salts. Future research should aim to conduct comparative bioavailability and pharmacokinetic studies of different metamizole salt forms, including this compound, to provide a more complete picture for formulation development and clinical application.

Conclusion

This technical guide has synthesized the current knowledge on the in vivo pharmacokinetics of metamizole, with relevance to its magnesium salt formulation. Metamizole is a prodrug that is rapidly and extensively metabolized, with its pharmacological effects attributed to its primary active metabolites, 4-MAA and 4-AA. The quantitative data and experimental protocols presented herein serve as a valuable resource for scientists and researchers in the field of drug development. Further investigation into the specific pharmacokinetic properties of this compound is warranted to fully elucidate any potential formulation-dependent effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. mdpi.com [mdpi.com]

- 4. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatographic assay for metamizol metabolites in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pub.dzne.de [pub.dzne.de]

- 8. Pharmacokinetic profiles of the active metamizole metabolites after four different routes of administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. Pharmacokinetics of metamizol metabolites in healthy subjects after a single oral dose of metamizol sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cyclooxygenase (COX) Inhibition Profile of Metamizole Magnesium

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metamizole (B1201355) (also known as dipyrone) is a non-opioid analgesic and antipyretic agent with a complex pharmacological profile.[1][2] Initially classified with non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action is now understood to be distinct, featuring weak anti-inflammatory effects and a favorable gastrointestinal profile compared to traditional NSAIDs.[3][4][5] This guide provides an in-depth analysis of metamizole's interaction with cyclooxygenase (COX) enzymes, focusing on its prodrug nature, the activity of its metabolites, and its differential effects on COX isoforms. Quantitative data from key studies are presented, alongside detailed experimental protocols and pathway visualizations to offer a comprehensive resource for research and development professionals.

Pharmacokinetics: A Prodrug and its Active Metabolites

Metamizole is a prodrug that is not detectable in plasma after oral administration.[1][6] It is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (MAA).[1][3][6] MAA is then further metabolized in the liver to a second active metabolite, 4-aminoantipyrine (B1666024) (AA), and other inactive compounds.[3][6] The analgesic and antipyretic effects of metamizole are attributed to MAA and AA.[3][7] The onset and duration of analgesia correlate with the plasma concentrations of these two metabolites.[6]

References

- 1. journals.pan.pl [journals.pan.pl]

- 2. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel bioactive metabolites of dipyrone (metamizol) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Effects of Metamizole Magnesium on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of metamizole (B1201355) magnesium on various cell lines. Metamizole, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated a range of biological activities in preclinical studies, including cytotoxic, anti-proliferative, and apoptotic effects, particularly in cancer cell lines. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying cellular mechanisms.

Quantitative Effects of Metamizole on Cell Viability and Proliferation

Metamizole has been shown to exert dose- and time-dependent cytotoxic and anti-proliferative effects on a variety of cancer cell lines. The following tables summarize the key findings from multiple studies.

Table 1: Cytotoxic and Anti-proliferative Effects of Metamizole on Various Cancer Cell Lines

| Cell Line | Cancer Type | Metamizole Concentration | Exposure Time | Effect | Reference |

| HeLa | Cervical Cancer | > 25 µg/mL | 24 hours | Statistically significant decrease in cell viability.[1][2][3] | [1][2][3] |

| > 12.5 µg/mL | 48 hours | Noticeable decrease in cell viability.[1] | [1] | ||

| HT-29 | Colorectal Adenocarcinoma | > 25 µg/mL | 24 & 48 hours | Statistically significant decrease in cell viability.[1][2][3] | [1][2][3] |

| MCF-7 | Breast Adenocarcinoma | > 25 µg/mL | 24 & 48 hours | Statistically significant decrease in cell viability.[1][2][3] | [1][2][3] |

| K562 | Chronic Myeloid Leukemia | 10, 50, 100, 200 µM | 24 & 48 hours | Significant reduction in cell proliferation.[4] | [4] |

| PaTu 8988t | Pancreatic Cancer | Not specified | Not specified | Significant inhibition of cell proliferation.[5] | [5] |

| Panc-1 | Pancreatic Cancer | Not specified | Not specified | Significant inhibition of cell proliferation.[5] | [5] |

| A549 | Lung Cancer | Not specified | Not specified | Negative effect on proliferation.[6] | [6] |

Table 2: IC50 Values of Metamizole in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (48 hours) | Reference |

| MCF-7 | Breast Adenocarcinoma | Most sensitive | [1] |

| HeLa | Cervical Cancer | 90 µg/mL (used for migration assay) | [1][2] |

| HT-29 | Colorectal Adenocarcinoma | 150 µg/mL (used for migration assay) | [1][2] |

| K562 | Chronic Myeloid Leukemia | 111.2 ± 2.26 µM | [4] |

Table 3: Effects of Metamizole on Non-Cancer Cell Lines

| Cell Line | Cell Type | Metamizole Concentration | Exposure Time | Effect | Reference |

| LX-2 | Liver Stellate Cells | 100-1000 µg/mL | 24 hours | Dose-dependent decrease in cell viability.[7][8] | [7][8] |

| Hematopoietic Progenitor Cells | Stem/Progenitor Cells | Starting from 10 µM | Not specified | Negative effect on proliferation; decreased colony formation.[9] | [9] |

Induction of Apoptosis by Metamizole

Several studies have indicated that metamizole can induce programmed cell death, or apoptosis, in various cell lines. The mechanisms often involve the modulation of key apoptotic regulatory proteins.

Table 4: Pro-Apoptotic Effects of Metamizole

| Cell Line | Cancer Type | Metamizole Concentration | Exposure Time | Apoptotic Effect | Reference |

| HeLa, HT-29, MCF-7 | Various Cancers | Not specified | Not specified | Metamizole could induce cell death by apoptosis.[1][2] | [1][2] |

| K562 | Chronic Myeloid Leukemia | 50 & 100 µM | 24 & 48 hours | Promoted apoptosis; increased Caspase-3 concentrations.[4][6] | [4][6] |

| PaTu 8988t | Pancreatic Cancer | Not specified | 9 hours | Significantly increased rate of apoptosis.[5] | [5] |

| LX-2 | Liver Stellate Cells | 1000 µg/mL | 24 hours | 43% early apoptosis, 2.5% late apoptosis.[7] | [7] |

| HL-60, Jurkat, Raji | Leukocyte Cell Lines | > 300 µM | Not specified | Cytotoxic, leading to apoptosis.[10] | [10] |

Conversely, at lower concentrations, metamizole has been reported to have a cytoprotective or anti-apoptotic effect in certain contexts.[10][11] For instance, in canine (D-17) and human (U-2 OS) osteosarcoma cell lines, metamizole at 50 μg/mL showed potential cytoprotective and anti-apoptotic effects, reducing the cytotoxic impact of chemotherapeutic drugs.[11][12][13]

Experimental Protocols

The following sections detail the methodologies commonly employed in the in vitro assessment of metamizole's effects on cell lines.

Cell Culture and Metamizole Preparation

-

Cell Lines: HeLa (human cervical cancer), HT-29 (human colorectal adenocarcinoma), MCF-7 (human breast adenocarcinoma), K562 (human chronic myeloid leukemia), PaTu 8988t and Panc-1 (human pancreatic cancer), LX-2 (human liver stellate cells), D-17 (canine osteosarcoma), and U-2 OS (human osteosarcoma) are frequently used.

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Metamizole Preparation: Metamizole magnesium is dissolved in a suitable solvent, such as sterile distilled water or cell culture medium, to prepare a stock solution. Serial dilutions are then made to achieve the desired final concentrations for experiments.

Cell Viability and Proliferation Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of metamizole. Control wells receive medium with the vehicle.

-

Incubation: Plates are incubated for specified periods (e.g., 24, 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis and is an indicator of cell proliferation.

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with metamizole.

-

BrdU Labeling: BrdU is added to the wells and incubated to be incorporated into the DNA of proliferating cells.

-

Fixation and Detection: Cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., peroxidase).

-

Substrate Reaction and Measurement: A substrate is added to produce a colored product, and the absorbance is measured.

Apoptosis Assays

This is a widely used method to detect and quantify apoptosis.

-

Cell Seeding and Treatment: Cells are cultured in plates and treated with metamizole for the desired time.

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Seeding and Treatment: Cells are grown on coverslips or in chamber slides and treated with metamizole.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of the labeling reagents.

-

TUNEL Reaction: Cells are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

Microscopy: The cells are visualized under a fluorescence microscope. Green fluorescence indicates apoptotic cells.

Cell Migration Assay

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

-

Cell Seeding: Cells are grown to a confluent monolayer in a culture plate.

-

Creating the "Wound": A sterile pipette tip is used to create a scratch in the monolayer.

-

Treatment: The medium is replaced with fresh medium containing metamizole at a non-toxic concentration (e.g., ½ IC50).

-

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: The width of the scratch is measured, and the rate of wound closure is calculated to determine cell migration.

Signaling Pathways and Molecular Mechanisms

The in vitro effects of metamizole are underpinned by its interaction with various cellular signaling pathways.

Apoptotic Signaling Cascade

Metamizole has been shown to induce apoptosis in chronic myeloid leukemia (K562) cells through the intrinsic apoptotic pathway.[6][14] This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

Caption: Metamizole-induced intrinsic apoptotic pathway in K562 cells.

Experimental Workflow for Assessing Metamizole's In Vitro Effects

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of metamizole.

Caption: General experimental workflow for in vitro evaluation of metamizole.

Dual Effects of Metamizole on Apoptosis

Metamizole exhibits a concentration-dependent dual effect on apoptosis. At high concentrations, it tends to be pro-apoptotic, while at lower concentrations, it can be anti-apoptotic or cytoprotective.

Caption: Concentration-dependent dual effects of metamizole on apoptosis.

This technical guide provides a consolidated resource for understanding the in vitro effects of this compound on various cell lines. The presented data and methodologies can serve as a valuable reference for researchers and professionals in the fields of pharmacology and drug development. Further in-depth studies are warranted to fully elucidate the molecular mechanisms underlying the observed effects and to explore the potential therapeutic applications of metamizole.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Metamizole limits proliferation in chronic myeloid leukemia cells and triggers apoptosis via the bax/bcl-2/caspase-3 cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of metamizole, MAA, and paracetamol on proliferation, apoptosis, and necrosis in the pancreatic cancer cell lines PaTu 8988 t and Panc-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metamizole limits proliferation in chronic myeloid leukemia cells and triggers apoptosis via the bax/bcl-2/caspase-3 cascade | springermedizin.de [springermedizin.de]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The effects of metamizole on hematopoietic progenitor cells: Suppression of hematopoiesis stimulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiapoptotic effect of dipyrone on HL-60, Jurkat and Raji cell lines submitted to UV irradiation, arachidonic acid and cycloheximide treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential Cytoprotective and Anti-Apoptotic Effect of Metamizole Alone and in Combination with Cytostatic Drugs Observed In Vitro in Canine (D-17) and Human (U-2 OS) Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Metamizole limits proliferation in chronic myeloid leukemia cells and triggers apoptosis via the bax/bcl-2/caspase-3 cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Metamizole Magnesium: A Technical Guide on its Classification, Mechanism, and Clinical Profile

Executive Summary: Metamizole (B1201355), available as a magnesium salt, is a potent non-opioid analgesic and antipyretic with additional spasmolytic properties. Historically classified as a non-steroidal anti-inflammatory drug (NSAID), contemporary evidence suggests a reclassification to a non-narcotic analgesic is more appropriate due to its predominantly central mechanism of action and weak peripheral anti-inflammatory effects.[1][2][3] Unlike traditional NSAIDs, its gastrointestinal toxicity is minimal.[4] The mechanism of action is complex and not fully elucidated, involving central cyclooxygenase (COX) inhibition, particularly COX-3, and modulation of the endogenous opioidergic and cannabinoid systems.[1][2] Metamizole is a prodrug, rapidly hydrolyzed to its active metabolites, primarily 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[4][5] While effective for various types of severe pain, its use is contentious and has been withdrawn in several countries due to a rare but serious risk of agranulocytosis.[4][5][6] This guide provides an in-depth review of its pharmacology, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

The NSAID Classification Debate

Metamizole is a pyrazolone (B3327878) derivative that has been in clinical use since 1922.[1] While some sources still classify it as a weak NSAID[4][5], this categorization is increasingly debated. Traditional NSAIDs exert their primary effect by peripherally inhibiting COX-1 and COX-2 enzymes, thereby reducing prostaglandin (B15479496) synthesis at the site of inflammation. Metamizole's pharmacological profile deviates significantly from this classic definition.

Key points in this debate include:

-

Weak Peripheral Anti-inflammatory Properties: Metamizole exhibits weak anti-inflammatory effects at therapeutic doses compared to conventional NSAIDs.[4][5]

-

Primary Central Mechanism: Its analgesic and antipyretic effects are believed to originate from actions within the central nervous system (CNS).[1][6]

-

Distinct COX Inhibition Profile: While it does inhibit cyclooxygenase, reports suggest a higher affinity for COX-3, a splice variant of COX-1 found predominantly in the CNS, over the peripheral COX-1 and COX-2 enzymes.[1][5][6] Its inhibition of COX-1 and COX-2 is less potent than that of traditional NSAIDs.[6]

-

Favorable Gastrointestinal Tolerability: Metamizole is associated with a lower incidence of gastrointestinal adverse effects, a hallmark toxicity of traditional NSAIDs.[4]

Given these distinctions, metamizole is more accurately described as a potent, non-opioid, centrally acting analgesic.[1][2]

Complex Mechanism of Action

The analgesic effect of metamizole is multifactorial, resulting from the combined actions of its active metabolites on several signaling pathways. The precise mechanism remains an area of active research.[1][6]

Metamizole is a prodrug that spontaneously breaks down into its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA).[2][5] These metabolites are responsible for its therapeutic effects through several proposed pathways:

-

Central COX Inhibition: The primary proposed mechanism is the inhibition of prostaglandin synthesis in the CNS through the blockade of COX-3.[1][2] This reduces the sensitivity and excitability of nociceptors.[1]

-

Cannabinoid System Activation: The metabolite AA is associated with the activation of type 1 cannabinoid receptors (CB1), contributing to its analgesic effects.[1][4][5]

-

Opioidergic System Modulation: Evidence suggests that metamizole's analgesic action may involve the activation of the endogenous opioidergic system.[1][2][7]

-

Potassium Channel Opening: The anti-hyperalgesic effect of MAA may be mediated by the activation of guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) and the subsequent opening of ATP-sensitive potassium channels.[4][5]

-

Nitric Oxide (NO) Pathway: Metamizole may directly hinder nociceptor sensitization by activating the NO signaling pathway.[1][7]

-

Spasmolytic Effect: Its spasmolytic properties are linked to an inhibited release of intracellular Ca2+ resulting from reduced inositol (B14025) phosphate (B84403) synthesis.[2]

Pharmacokinetics

Metamizole is a prodrug that undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[4][8] This initial conversion also occurs in the liver following intravenous administration.[8]

MAA is then metabolized in the liver, primarily by CYP3A4, to 4-aminoantipyrine (B1666024) (4-AA), another active metabolite, via N-demethylation.[4][5] Other cytochrome P450 enzymes, including CYP2B6, CYP2C8, and CYP2C9, may also be involved.[4][5][8] Further metabolism leads to inactive compounds such as 4-formyl-amino-antipyrine (FAA) and 4-acetyl-amino-antipyrine (AAA).[4][5] Approximately 90% of a dose is excreted via the kidneys as these metabolites.[5][8]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of metamizole's active metabolites has been characterized in various studies. The data below is compiled from studies in healthy human volunteers and a study in calves for comparative purposes.

| Parameter | Metabolite | Value | Route | Species | Reference |

| Bioavailability | 4-MAA | 85% | Oral (Tablet) | Human | [4][5] |

| 89% | Oral (Drops) | Human | [4][5] | ||

| 54% | Rectal | Human | [4][5] | ||

| 87% | Intramuscular | Human | [4][5] | ||

| Tmax (Time to Peak) | 4-MAA | 1.4 - 2.0 hours | Oral (0.75-3g) | Human | [4][5] |

| t½ (Half-life) | Metamizole | 16 minutes (in vitro) | N/A | Human | [5] |

| 4-MAA | 2.6 - 3.5 hours | Oral | Human | [5] | |

| 4-MAA | 9.49 hours (elimination) | IV (40 mg/kg) | Calf | [9][10] | |

| 4-AA | 8.87 hours (elimination) | IV (40 mg/kg) | Calf | [9] | |

| Cmax (Peak Conc.) | 4-MAA | 101.63 µg/mL | IV (40 mg/kg) | Calf | [9][10] |

| Protein Binding | Metabolites | ~60% | N/A | Human | [5] |

| Volume of Distribution | 4-MAA | 1.15 L/kg | N/A | Human | [5] |

| Clearance | 4-MAA | 110 - 180 mL/min | Oral | Human | [5] |

| Excretion | Total Metabolites | 90% in urine, 10% in feces | IV / Oral | Human | [5] |

Note: Pharmacokinetic parameters, especially half-life, can vary significantly between species.

Clinical Efficacy

Metamizole is indicated for severe acute and chronic pain, colic, tumor-related pain, and high fever unresponsive to other treatments.[5][11] Numerous clinical trials have demonstrated its efficacy, often showing it to be comparable or superior to other common analgesics.

| Indication | Comparison | Key Finding | Reference |

| Postoperative Pain | 2g Metamizole (IM) vs. 75mg Diclofenac (B195802) (IM) | Metamizole showed superior analgesic effect from 60 minutes to 6 hours post-administration. | [1] |

| 2g Metamizole vs. 600mg Ibuprofen (B1674241) | Metamizole was superior in patients after third molar extraction surgery. | [3] | |

| Metamizole vs. Tramadol | Both drugs had comparable analgesic efficacy after hysterectomy, but metamizole had significantly fewer gastrointestinal side effects (20.2% vs 42.1%). | [11] | |

| Cancer Pain | 2g Metamizole vs. 10mg Morphine (oral) | Pain relief was comparable between the two groups. Metamizole was better tolerated with fewer side effects. | [1] |

| Low Back / Sciatic Pain | Metamizole vs. Diclofenac vs. Placebo | Metamizole resulted in a significant pain reduction compared to both diclofenac and placebo. | [1] |

| Acute Renal Colic | Metamizole vs. Cizolirtine Citrate | Metamizole showed a swift onset of pain relief, with 56.3% of patients reporting complete relief at 30 minutes. | [7] |

Safety and Tolerability Profile

The safety profile of metamizole is a subject of significant debate, primarily due to the risk of agranulocytosis, a rare but potentially fatal condition characterized by a severe drop in neutrophils.[4][12] This risk led to its withdrawal from markets in the US, UK, and other countries.[6][11] However, in many countries where it remains available, it is considered a relatively safe analgesic for short-term use.[2][13]

| Adverse Event Category | Finding | Comparison to other Analgesics | Reference |

| Agranulocytosis | Rare but most serious adverse effect. Estimated odds ratios for risk are highly heterogeneous across studies, ranging from 1.5 to 40.2. | One study in a Mexican population found the odds ratio for agranulocytosis associated with metamizole was 0.3 compared to NSAIDs. | [11][12] |

| Aplastic Anemia | Case-control studies did not suggest a link between metamizole use and aplastic anemia. | N/A | [11] |

| Gastrointestinal Bleeding | 4 of 5 case-control studies found a statistically significant increased risk (OR 1.4 to 2.7). | The risk was generally lower than that associated with acetylsalicylic acid (OR 1.8-8.0), ibuprofen (OR 1.3-4.1), naproxen (B1676952) (OR 2.1-10.0), and diclofenac (OR 1.3-7.9). | [11] |

| General Adverse Events | In a meta-analysis of short-term use (<2 weeks), fewer adverse events were reported for metamizole compared to opioids (RR=0.79). | No significant differences in adverse events were found between metamizole and placebo, paracetamol, or NSAIDs for short-term use. | [13][14] |

| Cardiovascular Risk | No increase in the occurrence of ischemic heart disease has been reported. | Appears safer than selective NSAIDs like celecoxib (B62257) (OR 8.5) or etoricoxib (B1671761) (OR 1.9). | [12] |

| Hepatotoxicity | Cases of drug-induced liver injury have been reported. | Insufficient evidence to establish a causal relationship from large epidemiological studies. | [1][11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of protocols used in key preclinical and clinical studies of metamizole.

Protocol 1: Preclinical Neuropathic Pain Model (Rat)

This protocol describes a common method for inducing and assessing neuropathic pain to test the efficacy of analgesics like metamizole.

-

Objective: To evaluate the effect of metamizole on tactile and thermal hypersensitivity in a rat model of neuropathic pain.[15]

-

Animal Model: Male Wistar rats.

-

Surgical Procedure: Chronic Constriction Injury (CCI) of the sciatic nerve is induced under anesthesia. The common sciatic nerve is exposed, and loose ligatures are tied around it until a slight twitch in the corresponding limb is observed.[15]

-

Drug Administration: Metamizole (e.g., 500 mg/kg) is administered intraperitoneally (ip). A preemptive regimen can be used (e.g., 16h and 1h before CCI), followed by twice-daily administration for a set period (e.g., 7 days).[15]

-

Behavioral Testing:

-

Tactile Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold. A lower threshold indicates hypersensitivity.

-

Thermal Hyperalgesia (Cold Plate Test): Rats are placed on a cold plate (e.g., 5°C), and the latency to paw withdrawal or licking is measured. A shorter latency indicates hypersensitivity.

-

-

Endpoint Analysis: Behavioral test results are compared between the metamizole-treated group, a vehicle-treated group, and a sham surgery group. Statistical analysis (e.g., ANOVA) is used to determine significance.[15]

Protocol 2: Murine Cancer Pain Model

This protocol was designed to assess the antinociceptive effect of dipyrone (B125322) (metamizole) alone or combined with magnesium chloride in a cancer pain model.

-

Objective: To evaluate if metamizole, alone or with magnesium chloride (MgCl₂), can relieve neuropathic symptoms associated with tumor growth.[16][17]

-

Animal and Cell Line: Male C57BL/6 mice inoculated with the B16-BL6 melanoma cell line in the thigh.[16][17]

-

Treatment Protocols:

-

Assessment:

-

Endpoint Analysis: The study found that the combination of dipyrone and MgCl₂ improved the antinociceptive effect, avoided the development of tolerance seen with dipyrone alone, and reduced tumor growth in the preventive protocol.[16][17]

Protocol 3: Human Pharmacokinetic Study

This protocol outlines a standard design for assessing the dose-linearity of metamizole's metabolites in humans.

-

Objective: To study the linearity of the pharmacokinetics of metamizole metabolites after single oral doses.[18]

-

Study Design: Open, randomized, cross-over trial.[18]

-

Subjects: Healthy male volunteers (n=15).[18]

-

Dosing: Subjects receive single oral doses of metamizole (e.g., 750 mg, 1500 mg, and 3000 mg) with a washout period (e.g., one week) between each dose.[18]

-

Sample Collection: Blood and urine samples are collected at predefined time points before and after drug administration.

-

Analytical Method: Concentrations of the metabolites (4-MAA, 4-AA, 4-FAA, and 4-AcAA) in serum and urine are measured using a validated method such as reverse-phase High-Performance Liquid Chromatography (HPLC).[18]

-

Pharmacokinetic Analysis: Key parameters like Cmax, AUC (Area Under the Curve), and renal clearance are calculated for each metabolite at each dose level to assess dose proportionality.[18]

Conclusion and Future Directions

Metamizole magnesium is a potent and effective non-opioid analgesic with a complex pharmacological profile that distinguishes it from traditional NSAIDs. Its primary central mechanism of action, involving COX-3, cannabinoid, and opioidergic pathways, coupled with a favorable gastrointestinal safety profile, makes it a valuable therapeutic option in specific clinical contexts. However, the rare but severe risk of agranulocytosis necessitates careful patient selection and monitoring, and its use remains restricted in many parts of the world.

For drug development professionals and researchers, metamizole serves as an intriguing molecule. Future research should focus on:

-

Complete Elucidation of Mechanism: Further investigation into the interplay between its various central and peripheral targets to fully understand its potent analgesic effects.

-

Pharmacogenomics of Agranulocytosis: Identifying genetic markers that may predispose individuals to metamizole-induced agranulocytosis could enable personalized risk stratification and safer prescribing.

-

Long-Term Safety: While short-term safety appears acceptable, more robust, large-scale trials are needed to assess the risks associated with intermediate and long-term use.[14]

-

Development of Analogs: The unique multi-target mechanism of metamizole could inspire the development of new analgesics with similar efficacy but an improved safety profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hophonline.org [hophonline.org]

- 4. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Metamizole - Wikipedia [en.wikipedia.org]

- 7. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacology and relevant drug interactions of metamizole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pub.dzne.de [pub.dzne.de]

- 10. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery | PLOS One [journals.plos.org]

- 11. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 12. clinicsearchonline.org [clinicsearchonline.org]

- 13. Metamizole-associated adverse events: a systematic review and meta-analysis. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 14. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metamizole relieves pain by influencing cytokine levels in dorsal root ganglia in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antinociceptive effect of systemically administered dipyrone (metamizol), magnesium chloride or both in a murine model of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of metamizol metabolites in healthy subjects after a single oral dose of metamizol sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on the Therapeutic Potential of Metamizole Magnesium: A Technical Guide

Affiliation: Google Research

Abstract

Metamizole (B1201355), a non-opioid analgesic and antipyretic, has a long history of clinical use in various parts of the world for the management of moderate to severe pain and fever.[1][2][3] While often available as a sodium salt, the magnesium salt of metamizole is also utilized therapeutically.[4] This technical guide provides an in-depth overview of the early-stage research concerning the therapeutic potential of metamizole, with a focus on its complex pharmacology, active metabolites, and multifaceted mechanism of action. It is intended for researchers, scientists, and professionals in drug development. The information presented is primarily based on studies of metamizole and its active metabolites, as specific research on the magnesium salt is limited. The pharmacological activity is attributed to the parent compound's metabolites, making this data relevant to metamizole magnesium.

Introduction

Metamizole (also known as dipyrone) is a pro-drug that is rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA).[5][6][7] 4-MAA is further metabolized in the liver to a second active metabolite, 4-aminoantipyrine (B1666024) (4-AA), and two inactive metabolites, 4-formylaminoantipyrine (B29614) (FAA) and 4-acetylaminoantipyrine (AAA).[6][7] The analgesic, antipyretic, and weak anti-inflammatory effects of metamizole are primarily mediated by 4-MAA and 4-AA.[5][6]

Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), metamizole exhibits a unique and complex mechanism of action that is not fully elucidated.[5][8] It is thought to involve a combination of central and peripheral effects, including inhibition of cyclooxygenase (COX) enzymes, modulation of the endogenous cannabinoid and opioid systems, and interaction with transient receptor potential (TRP) channels.[8][9][10] This multi-target profile may account for its potent analgesic and antipyretic properties with a comparatively favorable gastrointestinal safety profile.[11]

Pharmacokinetics of Active Metabolites

Metamizole is not detectable in plasma after oral administration as it is completely hydrolyzed to 4-MAA.[5] The pharmacokinetic properties of the active metabolites are crucial for understanding the therapeutic window and efficacy of metamizole.

Table 1: Pharmacokinetic Parameters of Metamizole's Active Metabolites in Dogs

| Metabolite | Route of Administration | Cmax (µg/mL) | T½ (hours) |

| 4-MAA | Intravenous (Slow Metabolizers) | - | 44.44 ± 11.74 |

| Intravenous (Normal Metabolizers) | - | 11.25 ± 5.37 | |

| 4-AA | Intravenous | 2.80 ± 1.43 | - |

Data extracted from a study in mixed-breed dogs receiving a 25 mg/kg intravenous dose of dipyrone (B125322).[7] Cmax: Maximum plasma concentration; T½: Half-life.

Core Mechanisms of Action and Signaling Pathways

The therapeutic effects of metamizole are attributed to a complex interplay of several molecular pathways.

Cyclooxygenase (COX) Inhibition

Metamizole and its metabolites exhibit inhibitory activity against COX enzymes, which are key in prostaglandin (B15479496) synthesis. However, its profile differs significantly from classic NSAIDs.[11][12] In intact cells, metamizole shows a preferential, though not highly potent, inhibition of COX-2 over COX-1.[12] There is also evidence suggesting it may inhibit COX-3, a splice variant of COX-1 found predominantly in the central nervous system, which could explain its strong central analgesic and antipyretic effects with reduced peripheral side effects.[1][5][8]

Table 2: In Vitro COX Inhibition by Metamizole

| Enzyme Source | Enzyme Isoform | IC50 (µg/mL) |

| Purified Ovine Enzymes | COX-1 | ~150 |

| COX-2 | ~150 | |

| Intact Bovine Aortic Endothelial Cells | COX-1 | 1730 ± 150 |

| Intact Human Platelets | COX-1 | 486 ± 56 |

| LPS-activated Murine Macrophages | COX-2 | 12 ± 1.8 |

| LPS-activated Primary Human Leukocytes | COX-2 | 21 ± 2.9 |

IC50: Half-maximal inhibitory concentration. Data from Campos et al. (1999).[12]

The following diagram illustrates the metabolic conversion of metamizole and the subsequent inhibition of the COX pathway by its active metabolites.

Caption: Metabolic activation of metamizole and COX pathway inhibition.

Modulation of the Endocannabinoid System

There is growing evidence suggesting that the analgesic effects of metamizole are, in part, mediated through the endocannabinoid system.[13][14] The active metabolite 4-AA has been associated with the activation of cannabinoid receptor type 1 (CB1).[5] Furthermore, metabolites of metamizole can be conjugated with arachidonic acid in the brain, forming compounds that can bind to cannabinoid receptors, though some studies suggest this interaction is weak and may not be the primary mechanism for its analgesic effects under non-inflammatory conditions.[15][16]

Caption: Proposed interaction of metamizole with the endocannabinoid system.

Interaction with TRP Channels and K+ Channels

Recent studies have identified another potential mechanism involving transient receptor potential (TRP) channels. The active metabolites 4-MAA and 4-AA can activate and sensitize the nociceptive ion channels TRPA1 and TRPV1 in a redox-dependent manner.[17][18] Paradoxically, metamizole itself can also act as a TRPA1 antagonist, which may contribute to its analgesic effects.[10]

Additionally, the anti-hyperalgesic effect of 4-MAA has been linked to the opening of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of sensory neurons and reduced excitability.[5][19]

Caption: Modulation of ion channels by metamizole's active metabolites.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies derived from the literature.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of metamizole on COX-1 and COX-2 activity in intact cells.

Methodology:

-

Cell Culture:

-

For COX-1 activity, use human platelets or bovine aortic endothelial cells (BAEC).

-

For COX-2 activity, use murine macrophages (e.g., J774 cell line) or primary human leukocytes.

-

-

Induction of COX-2 (for relevant cell lines):

-

Activate cells with lipopolysaccharide (LPS) (e.g., 10 µg/mL for 4-24 hours) to induce COX-2 expression.

-

-

Drug Incubation:

-

Pre-incubate the intact cells with varying concentrations of metamizole for a specified period (e.g., 15-60 minutes).

-

-

Prostaglandin Synthesis Stimulation:

-

Add arachidonic acid (e.g., 10-30 µM) to initiate prostaglandin synthesis.

-

-

Quantification of Prostaglandins:

-

After a short incubation period (e.g., 10-30 minutes), terminate the reaction.

-

Measure the concentration of a key prostaglandin, such as Prostaglandin E2 (PGE2) or a stable metabolite of thromboxane (B8750289) (for platelets), in the cell supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of prostaglandin synthesis for each metamizole concentration compared to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the metamizole concentration and determine the IC50 value using non-linear regression analysis.[12]

-

In Vivo Murine Model of Cancer Pain

Objective: To evaluate the antinociceptive effect of this compound in a murine model of cancer-induced pain.

Methodology:

-

Animal Model:

-

Use an appropriate mouse strain (e.g., C57BL/6).

-

Induce a tumor by inoculating a melanoma cell line (e.g., B16-F10) into the hind paw or thigh of the mice.[20]

-

-

Treatment Protocol:

-

Nociceptive Behavioral Testing:

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source using a plantar test apparatus (Hargreaves test).

-

-

Tumor Growth Assessment:

-

Measure tumor volume regularly using calipers.[20]

-

-

Data Analysis:

-

Compare the nociceptive thresholds and tumor growth curves between the treatment groups (vehicle, this compound alone, and any combination groups) using appropriate statistical tests (e.g., ANOVA with post-hoc tests).[20]

-

The following diagram outlines the workflow for an in vivo animal study.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Comparative Effects of Metamizole (Dipyrone) and Naproxen on Renal Function and Prostacyclin Synthesis in Salt-Depleted Healthy Subjects - A Randomized Controlled Parallel Group Study [frontiersin.org]

- 12. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Non-opioid Analgesics and the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. balkanmedicaljournal.org [balkanmedicaljournal.org]

- 15. Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. farmaciajournal.com [farmaciajournal.com]

- 17. Active metabolites of dipyrone induce a redox-dependent activation of the ion channels TRPA1 and TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Metamizol acts as an ATP sensitive potassium channel opener to inhibit the contracting response induced by angiotensin II but not to norepinephrine in rat thoracic aorta smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Metamizole Magnesium using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of metamizole (B1201355) magnesium. Metamizole, a non-steroidal anti-inflammatory drug (NSAID), is known for its analgesic, antipyretic, and spasmolytic properties.[1][2] Due to its susceptibility to hydrolysis, this protocol incorporates measures to ensure sample stability and obtain reliable quantitative data. The method is suitable for the analysis of metamizole in bulk drug substances and pharmaceutical formulations.

Introduction

Metamizole (also known as dipyrone) is a widely used analgesic and antipyretic.[2] Its quantification is crucial for quality control in pharmaceutical manufacturing and for various research applications. Metamizole is prone to hydrolysis in aqueous solutions, which can affect the accuracy of analytical measurements.[1] This method addresses this challenge by utilizing a stabilizing agent during sample and mobile phase preparation. The described HPLC-UV method provides a simple, accurate, and precise means for the determination of metamizole magnesium.

Experimental

Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Phosphate (B84403) buffer (pH 7.0) : Methanol (B129727) (75:25, v/v)[3] |

| Flow Rate | 1.0 mL/min[1][3][4][5] |

| Injection Volume | 5 µL[3][6] |

| UV Detection | 254 nm[3][6][7] |

| Column Temperature | 30 °C[3] |

| Run Time | Approximately 10 minutes |

Reagents and Materials

-

This compound reference standard

-

Methanol (HPLC grade)

-

Sodium Dihydrogen Phosphate (analytical grade)

-

Triethylamine (B128534) (analytical grade)

-

Sodium Hydroxide (B78521) (analytical grade)

-

Sodium Sulfite (B76179) (analytical grade)[1]

-

Water (HPLC grade)

Solution Preparation

2.3.1. Mobile Phase Preparation

To prepare the phosphate buffer, dissolve 6.0 g of sodium dihydrogen phosphate and 1 mL of triethylamine in 1000 mL of water. Adjust the pH to 7.0 with a sodium hydroxide solution.[3] The mobile phase is then prepared by mixing the phosphate buffer and methanol in a 75:25 (v/v) ratio.[3] It is recommended to filter and degas the mobile phase before use. To inhibit the hydrolysis of metamizole during analysis, sodium sulfite can be added to the mobile phase at a concentration of 0.5 mg/mL.[1]

2.3.2. Standard Stock Solution Preparation

Accurately weigh an appropriate amount of this compound reference standard and dissolve it in a suitable solvent, such as water containing 1.5 mg/mL sodium sulfite to prevent degradation, to obtain a stock solution of a known concentration.[1]

2.3.3. Calibration Standards

Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve a range of concentrations that encompass the expected concentration of the samples. A typical linearity range for metamizole is 5.0–35.0 µg/mL.[5]

Sample Preparation

For the analysis of tablets, weigh and finely powder a representative number of tablets. An amount of the powder equivalent to a single dose of this compound is then accurately weighed and dissolved in the solvent (water with 1.5 mg/mL sodium sulfite).[1] The solution should be sonicated for approximately 15 minutes and then centrifuged.[1] The supernatant is collected and diluted as necessary to fall within the calibration range.

Method Validation

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Linearity

The linearity of the method was evaluated by analyzing a series of metamizole standards.

Table 3: Linearity Data

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 5.0 - 35.0[5] | > 0.999[1] |

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Table 4: Precision Data

| Parameter | RSD (%) |

| Repeatability (Intra-day) | < 2.0%[5] |

| Intermediate Precision (Inter-day) | < 2.0%[5] |

Accuracy (Recovery)

The accuracy of the method was assessed by spiking a placebo with known amounts of metamizole.

Table 5: Accuracy/Recovery Data

| Spiked Concentration Level | Mean Recovery (%) |

| Low | 98.0 - 102.0 |

| Medium | 98.0 - 102.0 |

| High | 98.0 - 102.0 |

Note: A study on metamizole reported an accuracy (% recovery) of 100.26%.[1]

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio.

Table 6: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.139[8] |

| Limit of Quantification (LOQ) | 0.4212[8] |

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for HPLC-UV quantification of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust method for the quantification of this compound. The method is simple, accurate, precise, and specific, making it suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical dosage forms. The inclusion of sodium sulfite in the sample and mobile phase preparation is critical for preventing the degradation of the analyte and ensuring accurate results.

References

- 1. ejurnal.setiabudi.ac.id [ejurnal.setiabudi.ac.id]

- 2. HPLC MS Method for Analysis of Metamizole and 4-methylaminoantipyrine (4-MAA) on Primesep SB Column | SIELC Technologies [sielc.com]

- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 4. Simultaneous Determination of Metamizole, Thiamin and Pyridoxin Using UV-Spectroscopy in Combination with Multivariate Calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ijpsr.info [ijpsr.info]

Application Notes and Protocols for Metamizole Magnesium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metamizole (B1201355) magnesium, a non-opioid analgesic and antipyretic agent, is under investigation for its potential applications in various cellular models. These application notes provide a detailed protocol for the dissolution of metamizole magnesium for use in in-vitro cell culture experiments. The protocols outlined below are intended to ensure consistent and reproducible results. Metamizole is known to be unstable in aqueous solutions, and therefore, proper handling and preparation of solutions are critical for experimental success.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Solvent | Source(s) |

| Molecular Weight | 645.01 g/mol | - | [1] |

| Solubility | 32.5 mg/mL (50.39 mM) | DMSO | [1] |

| Slightly Soluble | Water | [2] | |

| Slightly Soluble | Methanol | [2] | |

| Storage of Powder | -20°C for up to 3 years | - | [1] |

| Storage of Stock Solution | -80°C for up to 1 year | DMSO | [1] |

| Recommended Working Concentration Range | 1 µM - 200 µM | Cell Culture Medium | [3] |

| 0.5 µg/mL - 1000 µg/mL | Cell Culture Medium | [4][5][6] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-warm DMSO: Bring the DMSO vial to room temperature before use to ensure it is in a liquid state.

-

Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.

-

Dissolve in DMSO: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., for a 50 mM stock solution, dissolve 32.5 mg of this compound in 1 mL of DMSO). Sonication may be required to fully dissolve the compound.[1]

-

Vortex: Gently vortex the solution until the this compound is completely dissolved.

-

Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol details the dilution of the stock solution to the final working concentration in cell culture medium and the subsequent treatment of cells.

Materials:

-

This compound stock solution (from Protocol 1)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells in multi-well plates or flasks

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions of the stock solution in complete cell culture medium.

-

Prepare Final Working Solution: Directly add the appropriate volume of the stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium to achieve the final desired working concentration. Important: Add the metamizole solution to the medium immediately before use due to its instability in aqueous solutions.[7] It is recommended to use the prepared medium within 24 hours when stored at 2-8°C.[2]

-

Cell Treatment:

-

Remove the existing medium from the cultured cells.

-

Add the freshly prepared medium containing the desired concentration of this compound to the cells.

-

For control wells, add medium containing the same final concentration of DMSO as the treated wells.

-

-

Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualization

References

- 1. This compound | Antibiotic | TargetMol [targetmol.com]

- 2. benchchem.com [benchchem.com]

- 3. Metamizole limits proliferation in chronic myeloid leukemia cells and triggers apoptosis via the bax/bcl-2/caspase-3 cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Cytoprotective and Anti-Apoptotic Effect of Metamizole Alone and in Combination with Cytostatic Drugs Observed In Vitro in Canine (D-17) and Human (U-2 OS) Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Metamizole Magnesium Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction